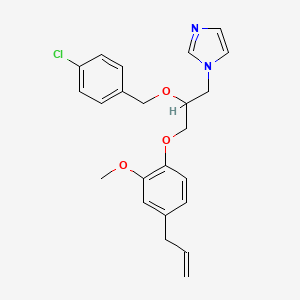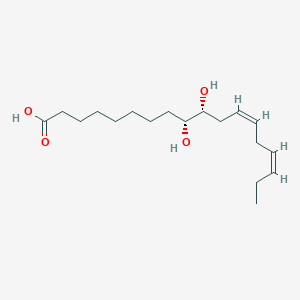
S-(-)-N-trans-Feruloyl normetanephrine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(-)-N-trans-Feruloyl normetanephrine: is a chemical compound that belongs to the class of phenethylamines. It is a derivative of normetanephrine, which is a metabolite of norepinephrine. This compound is known for its potential biological activities and is of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(-)-N-trans-Feruloyl normetanephrine typically involves the reaction of normetanephrine with ferulic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is performed in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity of the product. Techniques such as crystallization and chromatography are employed for purification.
化学反応の分析
Types of Reactions: S-(-)-N-trans-Feruloyl normetanephrine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and nucleophiles.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: S-(-)-N-trans-Feruloyl normetanephrine is used as a precursor in the synthesis of other complex molecules. It is also studied for its reactivity and stability under different conditions.
Biology: In biological research, this compound is investigated for its potential effects on cellular processes. It is used in studies related to neurotransmitter metabolism and signaling pathways.
Medicine: The compound is of interest in medical research for its potential therapeutic effects. It is studied for its role in modulating neurotransmitter levels and its potential use in treating neurological disorders.
Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and other chemical products. Its unique properties make it valuable in various applications.
作用機序
The mechanism of action of S-(-)-N-trans-Feruloyl normetanephrine involves its interaction with specific molecular targets in the body. It primarily affects adrenergic receptors, which are involved in the regulation of neurotransmitter release and signal transduction. The compound modulates the activity of these receptors, leading to changes in cellular responses and physiological effects.
類似化合物との比較
Normetanephrine: A metabolite of norepinephrine with similar structural features.
Metanephrine: Another metabolite of norepinephrine with slight structural differences.
3-Methoxytyramine: A related compound involved in dopamine metabolism.
Uniqueness: S-(-)-N-trans-Feruloyl normetanephrine is unique due to the presence of the feruloyl group, which imparts distinct chemical and biological properties. This modification enhances its reactivity and potential therapeutic effects compared to its analogs.
特性
分子式 |
C19H21NO6 |
|---|---|
分子量 |
359.4 g/mol |
IUPAC名 |
(E)-N-[(2S)-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C19H21NO6/c1-25-17-9-12(3-6-14(17)21)4-8-19(24)20-11-16(23)13-5-7-15(22)18(10-13)26-2/h3-10,16,21-23H,11H2,1-2H3,(H,20,24)/b8-4+/t16-/m1/s1 |
InChIキー |
UTMBJMONAMBFJU-KZJSRBBCSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)NC[C@H](C2=CC(=C(C=C2)O)OC)O)O |
正規SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NCC(C2=CC(=C(C=C2)O)OC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(3Z)-6-methoxy-3-[(3,4,5-trimethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B12372073.png)
![N-cyclopentyl-N-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methyl]-4-(1H-imidazol-5-ylmethylamino)benzenesulfonamide](/img/structure/B12372081.png)



![tert-butyl N-[8-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-8-oxooctyl]carbamate](/img/structure/B12372104.png)


![2-(Difluoromethyl)-7-methoxy-3-[4-morpholin-4-yl-6-(1,4-oxazepan-4-yl)-1,3,5-triazin-2-yl]benzimidazol-5-amine](/img/structure/B12372123.png)
![4-[(5,17,17-Trimethyl-3,10-dioxa-8-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),4,7(11),8,13(18),19-heptaen-9-yl)methyl]benzene-1,2-diol](/img/structure/B12372142.png)

